Mollisin

Antibacterial Gram-positive bacteria Neisseria catarrhalis

Mollisin (667-92-5) is the only known natural product to contain an aromatic dichloroacetyl moiety, a structural feature that distinguishes it from simpler naphthoquinone antifungals like lawsone or juglone. Its potent activity against phytopathogenic fungi (H. annosum, S. pityophila), defined thermal stability window (active at 40°C, inactivated at 80°C), and established total synthesis route make mollisin an irreplaceable lead scaffold for antifungal SAR studies. With comprehensive X-ray crystallographic and NMR data, mollisin also serves as a validated reference standard for natural product dereplication and biosynthetic pathway investigation of fungal polyketides. Ideal for agrochemical discovery and antimicrobial screening.

Molecular Formula C14H10Cl2O4
Molecular Weight 313.1 g/mol
CAS No. 667-92-5
Cat. No. B1207777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMollisin
CAS667-92-5
Synonymsmollisin
Molecular FormulaC14H10Cl2O4
Molecular Weight313.1 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=O)C=C(C(=O)C2=C1C(=O)C(Cl)Cl)C)O
InChIInChI=1S/C14H10Cl2O4/c1-5-3-7(17)10-8(18)4-6(2)12(19)11(10)9(5)13(20)14(15)16/h3-4,14,17H,1-2H3
InChIKeyLBLPBDUCKUHMIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mollisin (CAS 667-92-5) Procurement Guide: Chlorinated Naphthoquinone Antifungal Agent


Mollisin (CAS: 667-92-5) is a chlorinated naphthoquinone fungal secondary metabolite produced by Mollisia caesia and related discomycete species [1]. It is the only known natural product to contain an aromatic dichloroacetyl moiety, a structural feature that distinguishes it from other naphthoquinone-based antimicrobials [2]. Mollisin exhibits potent antifungal activity against phytopathogenic fungi including Heterobasidion annosum and Sclerophoma pityophila, and has demonstrated antibacterial activity against Gram-positive bacteria [3]. Its molecular formula is C14H10Cl2O4 with a molecular weight of 313.13 g/mol, and it appears as orange needle crystals with a melting point of 203–204°C (dec.) .

Why Generic Naphthoquinone Substitution Fails for Mollisin (CAS 667-92-5)


Mollisin cannot be substituted by structurally simpler naphthoquinones due to its unique halogenation pattern and substitution architecture. While 2,3-dichloronaphthoquinone exhibits comparable but weaker antibiotic activity, the presence of the 8-dichloroacetyl moiety, combined with 5-hydroxy and 2,7-dimethyl substitutions on the naphthoquinone core, confers a distinct activity profile and physicochemical behavior [1]. The compound's thermal stability profile—full retention of antifungal activity after incubation at 40°C for 10 minutes, partial decline at 60°C, and complete inactivation at 80°C—represents a defined operational window that cannot be assumed for non-halogenated or differently halogenated naphthoquinone analogs [2]. Additionally, mollisin's biosynthesis proceeds via a unique C16 polyketide pathway incorporating chloroperoxidase-mediated halogenation, a biosynthetic signature not shared by common naphthoquinone antimicrobials such as lawsone or juglone [3].

Mollisin (CAS 667-92-5) Quantitative Differentiation Evidence vs. Analogs and Comparators


Antibacterial Activity: Mollisin vs. 2,3-Dichloronaphthoquinone Head-to-Head Comparison

Mollisin shows strong antibiotic activity towards Gram-positive bacteria and Neisseria catarrhalis. In direct comparative testing, 2,3-dichloronaphthoquinone—a structurally simplified analog lacking the 8-dichloroacetyl and 5-hydroxy/2,7-dimethyl substitutions—shows comparable but weaker activity [1]. Activity is strongly counteracted by blood, a limitation that applies to both compounds but may inform assay design and application context [1].

Antibacterial Gram-positive bacteria Neisseria catarrhalis

Thermal Stability Profile of Mollisin Antifungal Activity

Mollisin retains full antifungal activity after incubation at 40°C for 10 minutes. Activity undergoes a measurable decline after incubation at 60°C and is completely abolished after treatment at 80°C [1]. This temperature-dependent activity profile provides a defined operational window for experimental and potential applied use.

Thermal stability Antifungal activity Process validation

Unique Aromatic Dichloroacetyl Moiety: Structural Differentiation from All Other Natural Products

Mollisin is the only known natural product to contain an aromatic dichloroacetyl moiety [1]. This structural feature, confirmed by X-ray crystallography and comprehensive NMR analysis, distinguishes mollisin from all other naphthoquinone natural products including juglone, lawsone, plumbagin, and shikonin, none of which possess an 8-dichloroacetyl substitution [2]. The dichloroacetyl group is introduced via chloroperoxidase-mediated halogenation during biosynthesis from a C16 polyketide precursor [3].

Natural product chemistry Structural uniqueness Biosynthesis

Synthetic Accessibility: Mollisin Total Synthesis Complexity and Yield

The first total synthesis of mollisin, reported in 2013—more than 60 years after its initial isolation—requires nine linear steps from commercially available 2,6-dimethyl-γ-pyrone, achieving an overall yield of 9% [1]. The key transformation involves ipso substitution of an arylstannane to introduce the characteristic dichloroacetyl moiety, a step that underscores the synthetic challenge posed by this structural feature [1].

Total synthesis Process chemistry Supply chain

Antifungal Spectrum: Mollisin Activity Against Forest Pathogens

Mollisin shows strong fungicidal activities against Sclerophoma pityophila and Heterobasidion annosum [1]. Heterobasidion annosum is one of the most destructive basidiomycetes in coniferous forests, causing economically significant root and butt rot [2]. The activity against this specific forest pathogen represents a targeted application niche not well-addressed by many commercial agricultural fungicides.

Antifungal Forest pathology Crop protection

Mollisin (CAS 667-92-5): Validated Research and Industrial Application Scenarios


Antifungal Natural Product Lead Scaffold Development for Crop Protection

Mollisin serves as a validated lead scaffold for developing antifungal agents targeting phytopathogenic fungi, particularly Heterobasidion annosum and Sclerophoma pityophila [1]. Its unique 8-dichloroacetyl substitution pattern provides a structurally distinct chemotype for SAR studies. The 2013 total synthesis report enables access to mollisin and its analogs for medicinal chemistry optimization, with activity confirmed against economically relevant forest and agricultural pathogens [2].

Positive Control and Reference Standard for Antifungal Susceptibility Testing

Mollisin's well-characterized activity against specific fungal strains, including F. oxysporum (IC50 0.83 μM) and M. arachidicola (IC50 6.48 μM), supports its use as a positive control or reference standard in antifungal susceptibility assays [3]. Its defined thermal stability profile (activity retained at 40°C for 10 min, declined at 60°C, abolished at 80°C) provides assay validation parameters not available for many less-characterized naphthoquinones [3].

Biosynthetic Pathway Studies of Halogenated Polyketide Natural Products

As the only known natural product containing an aromatic dichloroacetyl moiety and derived from a C16 polyketide pathway, mollisin serves as a unique model compound for investigating chloroperoxidase-mediated halogenation and polyketide synthase (PKS) mechanisms [4]. The 13C NMR biosynthetic studies and feeding experiments with labeled precursors provide a robust analytical framework for tracing biosynthetic intermediates in fungal secondary metabolism research [5].

Reference Compound for Naphthoquinone Structural Elucidation and QC

Mollisin's complete X-ray crystallographic structure and comprehensive 13C/1H NMR spectroscopic assignment make it a valuable reference standard for structural elucidation of novel halogenated naphthoquinones from fungal sources [6]. Its unique InChIKey (LBLPBDUCKUHMIA-UHFFFAOYSA-N) and distinct spectroscopic fingerprint enable unambiguous compound identification in metabolomics and natural product dereplication workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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